molecular formula C3H9Na2O7P B074771 Sodium glycerophosphate CAS No. 1334-74-3

Sodium glycerophosphate

Cat. No.: B074771
CAS No.: 1334-74-3
M. Wt: 234.05 g/mol
InChI Key: LBDWSTFIMYEJKD-UHFFFAOYSA-N
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Description

Sodium glycerophosphate is one of several glycerophosphate salts. It is used clinically to treat or prevent low phosphate levels. Glycerophosphate is hydrolyzed to inorganic phosphate and glycerol in the body. The extent of this reaction is dependent on the activity of serum alkaline phosphatases.
This compound is the sodium salt form of an organic phosphate compound that provides phosphate for nutritional purposes. In addition, this compound can be used as a phosphate diluting agent upon internal contamination with the beta-emiting radioisotope phosphate P 32 (P-32) that competes with P-32 for absorption. As this compound is administered in high amounts, the absorption of P-32 is prevented or minimalized.

Mechanism of Action

Target of Action

Sodium glycerophosphate primarily targets the body’s phosphate levels. It is used clinically to treat or prevent low phosphate levels . The compound’s primary targets are the serum alkaline phosphatases, which play a crucial role in the hydrolysis of glycerophosphate .

Mode of Action

This compound acts as a donor of inorganic phosphate . It is hydrolyzed to inorganic phosphate and glycerol in the body . The extent of this reaction is dependent on the activity of serum alkaline phosphatases .

Biochemical Pathways

The main biochemical pathway involved in the action of this compound is the sequential acylation of glycerol-3-phosphate (Gro3P). In this pathway, glycerophosphate acyltransferases catalyze the first step in the synthesis of glycerophosphate . Additionally, glycerophosphate can be synthesized by the de novo dihydroxyacetone phosphate (DHAP) pathway .

Pharmacokinetics

The absorption of this compound results in a peak serum phosphate concentration reached in 4 hours . Glycerophosphate is metabolized through hydrolysis to form inorganic phosphate . The extent of this reaction is dependent on serum alkaline phosphatase activity . The inorganic phosphate produced is eliminated in the urine . There may be a very small amount of glycerophosphate excreted in the urine unchanged . The half-life of inorganic phosphate is approximately 2.06 hours .

Result of Action

The primary result of this compound’s action is the increase in the body’s phosphate levels. This is achieved through the hydrolysis of glycerophosphate to inorganic phosphate and glycerol in the body . This process helps to treat or prevent low phosphate levels, which is crucial for various body functions including energy production, nerve function, and bone growth.

Action Environment

The action of this compound is influenced by the activity of serum alkaline phosphatases in the body . The hydrolysis of glycerophosphate occurs maximally at a plasma concentration of > 0.7 mmol/L . Environmental factors such as the presence of other medications, the patient’s overall health status, and specific genetic factors can also influence the compound’s action, efficacy, and stability.

Properties

Sodium glycerophosphate acts as a donor of inorganic phosphate. See [DB09413] for a description of phosphate's role in the body.

CAS No.

1334-74-3

Molecular Formula

C3H9Na2O7P

Molecular Weight

234.05 g/mol

IUPAC Name

disodium;3-phosphonooxypropane-1,2-diolate;hydrate

InChI

InChI=1S/C3H7O6P.2Na.H2O/c4-1-3(5)2-9-10(6,7)8;;;/h3H,1-2H2,(H2,6,7,8);;;1H2/q-2;2*+1;

InChI Key

LBDWSTFIMYEJKD-UHFFFAOYSA-N

SMILES

C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Canonical SMILES

C(C(COP(=O)(O)O)[O-])[O-].O.[Na+].[Na+]

1334-74-3
1555-56-2

physical_description

Solid;  [Sigma-Aldrich MSDS]

Related CAS

57-03-4 (Parent)

solubility

Soluble

Synonyms

1-phosphoglycerol
alpha-glycerophosphate
alpha-glycerophosphoric acid
alpha-glycerophosphoric acid, (DL)-isomer
alpha-glycerophosphoric acid, (R)-isomer
alpha-glycerophosphoric acid, (S)-isomer
alpha-glycerophosphoric acid, 1,2,3-propanetriol-1-(18)O,3-(dihydrogen phosphate)-labeled
alpha-glycerophosphoric acid, 1,2,3-propanetriol-2-(18)O,3-(dihydrogen phosphate)-labeled
alpha-glycerophosphoric acid, calcium salt
alpha-glycerophosphoric acid, disodium salt
alpha-glycerophosphoric acid, disodium salt (+-)-isomer
alpha-glycerophosphoric acid, disodium salt hexahydrate(+-)-isomer
alpha-glycerophosphoric acid, Fe salt
alpha-glycerophosphoric acid, Fe(+3) salt (3:2)
alpha-glycerophosphoric acid, monocalcium salt
alpha-glycerophosphoric acid, monocalcium salt (S)-isomer
alpha-glycerophosphoric acid, monomagnesium salt
alpha-glycerophosphoric acid, sodium salt
disodium glycerophosphate
glycerol 1-phosphate
glycerol 3-phosphate
sodium glycerophosphate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium glycerophosphate
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Sodium glycerophosphate

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